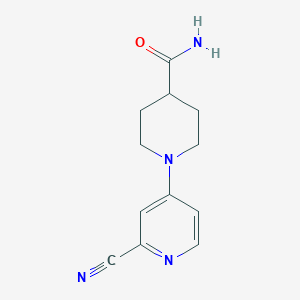
2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid, commonly known as PTAC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. PTAC belongs to the class of thiadiazole derivatives and is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of PTAC is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. PTAC has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
PTAC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. PTAC has also been found to possess neuroprotective effects by reducing neuronal cell death and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PTAC is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, one of the limitations of PTAC is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the safety and efficacy of PTAC in humans.
Direcciones Futuras
There are several future directions for the study of PTAC. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of PTAC. Another area of research is the exploration of the potential therapeutic applications of PTAC in other fields of medicine, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of PTAC and its potential side effects.
Métodos De Síntesis
PTAC can be synthesized through various methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate and then reacting the resulting compound with benzyl chloroformate. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with phosgene and treatment with benzylamine.
Aplicaciones Científicas De Investigación
PTAC has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. PTAC has been shown to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, PTAC has shown neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Propiedades
IUPAC Name |
2-phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-12(11(17)18,8-5-3-2-4-6-8)14-10(16)9-7-13-19-15-9/h2-7H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORSXCJFMZFOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=NSN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanol](/img/structure/B7555408.png)
![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)
![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)

